
Haloduracin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Haloduracin is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Comparative Efficacy
Haloduracin's efficacy has been compared with other lantibiotics like nisin. The following table summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for various strains:
Strain | This compound IC50 (nM) | This compound MIC (nM) | Nisin IC50 (nM) | Nisin MIC (nM) |
---|---|---|---|---|
Lactococcus lactis HP | 29 ± 21 | 73.4 | 14 ± 5 | 32.2 |
Lactococcus lactis 481 | 63 ± 24 | 195 | 68 ± 6 | 127 |
Vancomycin-resistant Enterococcus | 265 ± 15 | 781 | 4,953 ± 187 | 12,500 |
Bacillus anthracis | 363 ± 54 | 677 | 311 ± 216 | 417 |
This data indicates that this compound is particularly effective against certain strains, including vancomycin-resistant Enterococcus faecium, where it shows comparable or superior efficacy to nisin .
Therapeutic Applications
Antimicrobial Therapy
this compound's broad-spectrum activity against Gram-positive pathogens suggests its potential as a therapeutic agent in treating infections caused by resistant strains. Its unique mechanism of action makes it a candidate for developing new antibiotics in an era of increasing antibiotic resistance.
Food Preservation
The use of this compound in food preservation has garnered attention due to its ability to inhibit spoilage and pathogenic bacteria. Studies have indicated that incorporating this compound-producing strains into food products can enhance shelf life and safety by reducing microbial loads .
Case Studies
-
Inhibition of Pathogens in Dairy Products
A study demonstrated that this compound effectively inhibited Listeria monocytogenes in cheese products. The application of this compound-producing Lactococcus lactis strains resulted in significant reductions in pathogen levels, showcasing its utility as a biopreservative in dairy . -
Clinical Applications Against Resistant Strains
Clinical trials are exploring this compound's efficacy against multidrug-resistant bacterial infections. Preliminary results indicate that this compound can significantly reduce bacterial load in infected tissues when administered alongside traditional antibiotics, enhancing treatment outcomes .
化学反应分析
In Vitro Reconstitution of Haloduracin Production
Purified HalA1 and HalA2 were incubated with purified HalM1 and HalM2 in an assay mixture containing TCEP [Tris(2-carboxyethyl)phosphine hydrochloride], MgCl2, and ATP . Incubation of the prepeptides with both modification enzymes resulted in the 3-fold dehydration of HalA1 and the 7-fold dehydration of HalA2 .
Based on the number of Ser/Thr residues in the proposed structural regions of HalA1 and HalA2, HalA1 underwent three of four possible dehydrations, whereas HalA2 was dehydrated at seven of eight possible residues . The masses of the this compound peptides isolated from the producer strain correspond to the same number of dehydration events for each peptide .
Iodoacetamide (IAA) Modification of this compound Peptides
To test for cyclization activity, the substrates and products were monitored for the presence of free cysteines by alkylation with IAA after treatment with a reducing agent . Reaction with iodoacetamide results in the addition of a carbamidomethyl group to each free cysteine, translating to an increase in mass by 57 Da . The mass of HalA1 after modification by HalM1 was increased by 116 Da, indicating two adducts . The mass of HalA2 modified by HalM2 remained unchanged under the alkylation conditions tested, consistent with the absence of free Cys residues . These results indicate that the HalM enzymes carried out the in vitro cyclization reaction in the same manner as in vivo .
Proteolytic Processing
Leader peptide removal for both HalA1 and HalA2 is proposed to be achieved in vivo by a single enzyme termed HalT . For HalA1, proteolysis behind the predicted cleavage site Gly–2Ala–1 was confirmed by mass spectrometry on this compound α produced by B. halodurans C-125 .
Stability of this compound
Halα displayed remarkable stability, with >90% of intact peptide remaining after 36 days, when monitored at pH 7.5 . Halβ showed moderate stability as compared with Halα, and the degradation of this linear peptide occurred gradually over the course of this assay . MS analysis shows that the products are mostly the result of oxidation (M + 16); breakdown of the oligopeptide chain was not observed . The structural requirements for Halβ activity are not critically dependent on unoxidized thioether cross-links .
This compound Binding
Halα inhibits the transglycosylation reaction catalyzed by PBP1b by binding in a 2:1 stoichiometry to its substrate lipid II . Halβ and the mutant Halα-E22Q were not able to inhibit this step in peptidoglycan biosynthesis, but Halα with its leader peptide still attached was a potent inhibitor . A model suggests that a 1:2:2 lipid II:Halα:Halβ complex inhibits cell wall biosynthesis and mediates pore formation, resulting in loss of membrane potential and potassium efflux .
属性
生物活性 |
Antibacterial |
---|---|
序列 |
CAWYNISCRLGNKGAYCTLTVECMPSCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。